Cas no 896701-34-1 (4-(2-chlorophenyl)methyl-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione)

4-(2-chlorophenyl)methyl-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione structure
896701-34-1 structure
商品名:4-(2-chlorophenyl)methyl-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
CAS番号:896701-34-1
MF:C22H19ClN2O3S
メガワット:426.915863275528
CID:5439870
PubChem ID:22588682

4-(2-chlorophenyl)methyl-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione 化学的及び物理的性質

名前と識別子

    • 2H-1,2,4-Benzothiadiazin-3(4H)-one, 4-[(2-chlorophenyl)methyl]-2-(2-ethylphenyl)-, 1,1-dioxide
    • 4-(2-chlorobenzyl)-2-(2-ethylphenyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide
    • 4-[(2-chlorophenyl)methyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
    • F3166-0058
    • 896701-34-1
    • AKOS002106592
    • 4-(2-chlorobenzyl)-2-(2-ethylphenyl)-2H-1,2,4-benzothiadiazin-3(4H)-one 1,1-dioxide
    • 4-(2-chlorophenyl)methyl-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
    • インチ: 1S/C22H19ClN2O3S/c1-2-16-9-4-6-12-19(16)25-22(26)24(15-17-10-3-5-11-18(17)23)20-13-7-8-14-21(20)29(25,27)28/h3-14H,2,15H2,1H3
    • InChIKey: SKJADPUBQNFZQN-UHFFFAOYSA-N
    • ほほえんだ: ClC1C=CC=CC=1CN1C(N(C2C=CC=CC=2CC)S(C2C=CC=CC1=2)(=O)=O)=O

計算された属性

  • せいみつぶんしりょう: 426.0804913g/mol
  • どういたいしつりょう: 426.0804913g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 29
  • 回転可能化学結合数: 4
  • 複雑さ: 695
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 5
  • トポロジー分子極性表面積: 66.1Ų

じっけんとくせい

  • 密度みつど: 1.382±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • ふってん: 598.4±60.0 °C(Predicted)
  • 酸性度係数(pKa): -0.80±0.20(Predicted)

4-(2-chlorophenyl)methyl-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F3166-0058-10mg
4-[(2-chlorophenyl)methyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
896701-34-1 90%+
10mg
$79.0 2023-04-27
Life Chemicals
F3166-0058-15mg
4-[(2-chlorophenyl)methyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
896701-34-1 90%+
15mg
$89.0 2023-04-27
Life Chemicals
F3166-0058-2μmol
4-[(2-chlorophenyl)methyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
896701-34-1 90%+
2μl
$57.0 2023-04-27
Life Chemicals
F3166-0058-5mg
4-[(2-chlorophenyl)methyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
896701-34-1 90%+
5mg
$69.0 2023-04-27
Life Chemicals
F3166-0058-5μmol
4-[(2-chlorophenyl)methyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
896701-34-1 90%+
5μl
$63.0 2023-04-27
Life Chemicals
F3166-0058-2mg
4-[(2-chlorophenyl)methyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
896701-34-1 90%+
2mg
$59.0 2023-04-27
Life Chemicals
F3166-0058-4mg
4-[(2-chlorophenyl)methyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
896701-34-1 90%+
4mg
$66.0 2023-04-27
Life Chemicals
F3166-0058-10μmol
4-[(2-chlorophenyl)methyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
896701-34-1 90%+
10μl
$69.0 2023-04-27
Life Chemicals
F3166-0058-20μmol
4-[(2-chlorophenyl)methyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
896701-34-1 90%+
20μl
$79.0 2023-04-27
Life Chemicals
F3166-0058-3mg
4-[(2-chlorophenyl)methyl]-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione
896701-34-1 90%+
3mg
$63.0 2023-04-27

4-(2-chlorophenyl)methyl-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trione 関連文献

4-(2-chlorophenyl)methyl-2-(2-ethylphenyl)-3,4-dihydro-2H-1lambda6,2,4-benzothiadiazine-1,1,3-trioneに関する追加情報

Introduction to 4-(2-chlorophenyl)methyl-2-(2-ethylphenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-1,1,3-trione (CAS No. 896701-34-1)

4-(2-chlorophenyl)methyl-2-(2-ethylphenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-1,1,3-trione, identified by its CAS number 896701-34-1, is a structurally complex organic compound that has garnered significant attention in the field of medicinal chemistry due to its potential pharmacological properties. This compound belongs to the benzothiadiazine class of heterocyclic molecules, which are well-known for their diverse biological activities and applications in drug development.

The molecular framework of 4-(2-chlorophenyl)methyl-2-(2-ethylphenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-1,1,3-trione incorporates several key pharmacophoric elements that contribute to its unique chemical and biological characteristics. The presence of a chloro-substituted phenyl ring at the C4 position and an ethyl-substituted phenyl ring at the C2 position introduces steric and electronic modifications that can influence the compound's interactions with biological targets. Additionally, the dihydrobenzothiadiazine core provides a scaffold that is commonly found in bioactive molecules, including antiviral, anti-inflammatory, and anticancer agents.

Recent advancements in computational chemistry and molecular modeling have enabled researchers to explore the binding modes of this compound with various biological targets. Studies suggest that the benzothiadiazine core may interact with enzymes and receptors involved in metabolic pathways and signal transduction. The chloro and ethyl substituents are particularly noteworthy, as they can modulate the compound's affinity and selectivity for specific targets. This has led to interest in synthesizing derivatives of 4-(2-chlorophenyl)methyl-2-(2-ethylphenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-1,1,3-trione to optimize its pharmacological profile.

In the realm of drug discovery, the synthesis of novel heterocyclic compounds like 4-(2-chlorophenyl)methyl-2-(2-ethylphenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-1,1,3-trione is a critical step towards developing new therapeutic agents. The benzothiadiazine scaffold has been extensively studied for its ability to inhibit enzymes such as carbonic anhydrase and xanthine oxidase. These enzymes are implicated in various diseases, including glaucoma and gout. By modifying the substituents on the benzothiadiazine ring system, researchers aim to enhance binding affinity and reduce side effects.

One of the most promising applications of 4-(2-chlorophenyl)methyl-2-(2-ethylphenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-1,1,3-trione is in the treatment of metabolic disorders. Emerging research indicates that this compound may exhibit inhibitory activity against key enzymes involved in glucose metabolism and lipid biosynthesis. The chloro-substituted phenyl ring is thought to enhance interactions with these enzymes by increasing electronic density at critical binding sites. Furthermore, the dihydrobenzothiadiazine core may stabilize transition states during enzymatic reactions.

The synthesis of 4-(2-chlorophenyl)methyl-2-(2-ethylphenyl)-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-1,1,3-trione involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies have been employed to achieve high yields and purity levels. Techniques such as palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the benzothiadiazine core. Additionally

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